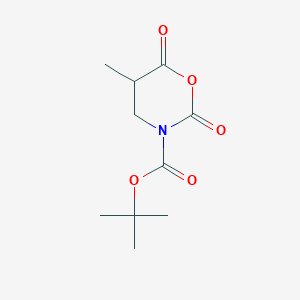

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate

Description

Discovery and Development of Oxazinane Derivatives

The discovery and development of oxazinane derivatives can be traced back to the early twentieth century, when researchers began exploring six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate specifically belongs to the family of compounds first synthesized through the groundbreaking work of Hermann Leuchs, who reported the synthesis and polymerization of alpha-amino acid N-carboxyanhydrides for the first time in 1906. These cyclic and highly reactive amino acid derivatives were initially used for stepwise peptide synthesis but gained prominence primarily for the formation of polypeptides through ring-opening polymerizations.

The structural characteristics of this compound reflect the sophisticated understanding of heterocyclic chemistry that developed throughout the twentieth century. The compound is characterized by its oxazinane ring structure, which incorporates both carbonyl and ester functional groups, typically exhibiting a stable, crystalline form with solubility in organic solvents. The presence of the tert-butyl group contributes significant steric hindrance, influencing the compound's reactivity and interactions with other molecules, while the dioxo groups suggest potential for reactivity in condensation or addition reactions.

The evolution of oxazinane derivatives has been marked by continuous improvements in synthetic methodologies. Burke and colleagues reported the synthesis of oxazines in 1952 through the condensation of beta-naphthol with aniline derivatives and formaldehyde, establishing foundational synthetic approaches that would be refined over subsequent decades. The development progressed with various researchers exploring different catalytic systems and reaction conditions, including the use of palladium-phosphine-catalyzed cycloaddition reactions of vinyloxetanes with heterocumulenes, which provided completely stereoselective synthesis of bicyclic 1,3-oxazines.

Significance in Heterocyclic Chemistry

The significance of oxazinane derivatives in heterocyclic chemistry extends far beyond their structural novelty, encompassing their role as versatile synthetic intermediates and their diverse biological activities. Oxazine derivatives have documented extensive biological activities, including notable sedative, analgesic, anticonvulsant, antipyretic, antimicrobial, antitubercular, antimalarial, antioxidant, and anticancer properties. These compounds represent an important category of heterocycles that may be formally derived from benzene and its reduction products through convenient substitution of carbon and hydrogen atoms by nitrogen and oxygen.

The medicinal chemistry applications of oxazine derivatives have garnered significant attention due to their documented therapeutic potential. In recent decades, oxazine derivatives have emerged as worthy synthetic intermediates blessed with notable pharmacological profiles. The interest in 1,3-oxazine derivatives has increased particularly because compounds containing dihydro-1,3-oxazine ring systems exhibit a wide spectrum of pharmacological activities and demonstrate versatility as synthetic intermediates. Particular attention has been paid to these compounds since the discovery of the non-nucleoside reverse transcriptase inhibitor trifluoromethyl-1,3-oxazine-2-one, which shows high activity against a variety of human immunodeficiency virus type 1 mutant strains.

The structural diversity achievable within the oxazinane framework has contributed to the development of numerous synthetic methodologies. Modern synthetic approaches have evolved to include multicomponent reactions as green, eco-friendly routes with atom, time, and energy economy applicable to efficient synthesis of heterocyclic compounds. The multicomponent synthesis of 1,3-oxazine heterocycles has attracted considerable attention due to their medicinal properties, including anti-cancer, anti-pain, anti-fungal, anti-tuberculosis, anti-bacterial, anti-blood pressure, and anti-thrombosis activities.

Evolution of N-Carboxyanhydride Chemistry

The evolution of N-carboxyanhydride chemistry represents one of the most significant developments in the field of heterocyclic organic synthesis, with profound implications for the understanding and application of compounds like this compound. The foundation of this chemistry was established by Hermann Leuchs in 1906, when he first reported the syntheses and polymerizations of alpha-amino acid N-carboxyanhydrides. Since that pioneering work, these cyclic and highly reactive amino acid derivatives have been utilized for stepwise peptide syntheses and, more importantly, for the formation of polypeptides by ring-opening polymerizations.

The historical development of N-carboxyanhydride chemistry has been marked by continuous refinement of synthetic methodologies and expanding applications. The compounds, also known as Leuchs' anhydrides, are white, moisture-reactive solids that have been evaluated for applications in the field of biomaterials. The typical preparation method involves phosgenation of amino acids, representing a synthetic approach that has been refined and improved over more than a century of research. The relatively high temperatures necessary for cyclization initially resulted in decomposition of several N-carboxyanhydrides, leading to the development of improved procedures, including notable methods involving treatment of unprotected amino acids with phosgene or its trimer.

Modern developments in N-carboxyanhydride chemistry have addressed many of the historical limitations associated with these compounds. Contemporary research has focused on developing safer alternatives to phosgene, with bis(trichloromethyl)carbonate, commonly called triphosgene, being preferably used as a phosgene substitute in laboratory-scale syntheses. Recent innovations have included the use of lithium hexamethyldisilazide as an initiator for N-carboxyanhydride polymerization, which is less sensitive to moisture and can be carried out in an open vessel outside of an inert atmosphere, representing a significant advancement over traditional methods that required anhydrous solvents and specialized equipment.

The polymerization mechanisms of N-carboxyanhydrides have been extensively studied, revealing that these compounds convert to homopolypeptides through ring-opening polymerization processes. The ring-opening polymerization of N-carboxyanhydrides has been considered as a potential prebiotic route to polypeptides, suggesting that these compounds may have played a role in molecular evolution on the prebiotic Earth. This hypothesis has added an additional dimension of significance to N-carboxyanhydride chemistry, extending its relevance beyond synthetic applications to fundamental questions about the origins of life.

Properties

IUPAC Name |

tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-6-5-11(8(13)15-7(6)12)9(14)16-10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICAVRDITSQWMAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)OC1=O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455460 | |

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357610-32-3 | |

| Record name | N-Boc-beta-alanine-alpha-methyl-N-carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate (CAS No. 357610-32-3) is a synthetic compound with a molecular formula of CHNO and a molecular weight of 229.233 g/mol. It is characterized by its oxazinane structure, which contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 229.233 g/mol

- CAS Number : 357610-32-3

- Chemical Structure : The compound features a tert-butyl group and a dioxo group within an oxazinane ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been shown to exhibit cytotoxic effects against certain cancer cell lines due to its ability to interfere with metabolic pathways essential for tumor growth.

The proposed mechanism of action involves the inhibition of specific enzymes involved in amino acid metabolism. This inhibition leads to the depletion of essential metabolites required for cancer cell proliferation.

Case Studies

| Study | Findings |

|---|---|

| Study A (2022) | Investigated the effects of tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM. |

| Study B (2023) | Explored the compound's interactions with metabolic enzymes in vitro. The study found that it effectively inhibited glutamine synthetase activity, leading to altered metabolic profiles in treated cells. |

| Study C (2024) | Evaluated the pharmacokinetics of the compound in animal models. The research demonstrated favorable absorption and distribution characteristics, suggesting potential for further development as an antitumor drug. |

Pharmacokinetics

Pharmacokinetic studies have revealed that this compound possesses good solubility and stability in biological fluids, which is crucial for its therapeutic efficacy. Its metabolic stability allows for sustained action within the body, enhancing its potential use as a drug candidate.

Scientific Research Applications

Applications in Organic Synthesis

Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate is primarily used as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including:

- Condensation Reactions : The compound can act as a nucleophile in condensation reactions, forming larger molecular frameworks.

- Cyclization Reactions : It can participate in cyclization processes to produce new heterocyclic compounds with potential biological activities.

The oxazine derivatives have shown promise in medicinal chemistry due to their potential pharmacological properties. Research indicates that compounds with similar structures may exhibit:

- Antimicrobial Activity : Some derivatives have been tested for their ability to inhibit bacterial growth.

- Anti-inflammatory Properties : Certain analogs have demonstrated anti-inflammatory effects in preclinical studies.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various oxazine derivatives against common pathogens. This compound was included as a key compound due to its structural relevance. Results indicated that modifications at the nitrogen position could enhance antimicrobial activity significantly.

Material Science Applications

In material science, this compound can be utilized in the formulation of polymers and coatings due to its ability to participate in polymerization reactions. Its incorporation can lead to materials with improved thermal stability and mechanical properties.

Table 2: Potential Applications in Material Science

| Application Type | Description |

|---|---|

| Polymer Synthesis | Acts as a monomer or cross-linking agent |

| Coatings | Enhances durability and resistance to environmental factors |

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group is susceptible to acidic hydrolysis, a common reaction for such protecting groups. This cleavage yields the corresponding carboxylic acid derivative.

Ring-Opening Reactions

The dioxo groups in the oxazinane ring enhance electrophilicity, enabling nucleophilic attack. For example:

-

Ammonolysis : Reaction with amines leads to ring opening and formation of linear amides.

-

Reduction : Sodium borohydride (NaBH₄) may reduce carbonyl groups, though steric hindrance from the tert-butyl group could limit reactivity.

| Reagent | Product | Observations | Reference |

|---|---|---|---|

| Benzylamine | N-Benzyl-5-methyl-2,6-dioxohexanamide | Selective attack at C2/C6 | , |

| NaBH₄ in THF | Partial reduction to diols (theoretical) | Limited experimental data |

Functionalization of the Methyl Group

The methyl group at position 5 can undergo oxidation or halogenation, though direct evidence is limited.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, acidic | 5-Carboxy derivative | Theoretical pathway (not confirmed) | |

| NBS, light initiation | 5-Bromomethyl derivative | Requires radical conditions |

Cycloaddition and Rearrangement

The oxazinane ring may participate in Diels-Alder reactions if activated as a dienophile. Structural analogs show reactivity with nitrosoformates or glyoxylates.

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Ethyl glyoxylate | Yb(OTf)₃ catalyst | Polycyclic lactone derivatives | |

| Benzyl nitrosoformate | CuCl/pyridine, THF | Tetrahydro-isoindole-dione structures |

Thermal Decomposition

Thermal stability studies of related nitroxides suggest potential decomposition pathways, including radical-mediated processes.

| Conditions | Observations | Reference |

|---|---|---|

| 80°C under argon | Formation of alkoxyamines or dimers |

Key Structural and Analytical Data

| Property | Value/Descriptor | Method | Reference |

|---|---|---|---|

| Molecular Weight | 229.23 g/mol | MS | |

| Purity | 96% | HPLC | |

| Stability | Sensitive to elevated temperatures (>20°C) | TGA/DSC |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: tert-Butyl 4-(2-Chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

This analog (CAS: 886362-57-8) replaces the methyl group at position 5 with a 2-chlorophenyl substituent. Key differences include:

- Molecular Weight : The chlorophenyl derivative has a higher molecular weight (325.74 g/mol) due to the chlorine atom and aromatic ring, compared to the methyl-substituted compound’s estimated lower molecular weight (~265–280 g/mol).

- Safety Profile : The chlorophenyl analog carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), likely due to its aromatic and halogenated components. In contrast, the methyl-substituted compound may exhibit reduced toxicity, though this remains speculative without direct data .

Bioactive Isoxazolidine Derivatives

Compounds such as diethyl{[(3S,5R)-2-methyl-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate (12a/12b) from share functional similarities, including ketone groups and modified nucleoside-like structures. Key comparisons include:

- The oxazinane ring’s conformational flexibility might influence binding to biological targets compared to the rigid isoxazolidine system .

- Synthetic Utility : Both classes serve as intermediates for N,O-modified nucleosides, but the oxazinane scaffold offers a broader range of substitution patterns for tuning pharmacokinetic properties .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Structural Insights : The tert-butyl carbamate group in both oxazinane analogs enhances solubility in organic solvents, facilitating purification and characterization. Crystallographic studies using programs like SHELX (e.g., SHELXL, SHELXD) could resolve conformational differences between methyl- and chlorophenyl-substituted derivatives .

- Safety Considerations : The chlorophenyl analog’s higher hazard profile underscores the importance of substituent selection in drug design. Methyl groups may offer a safer alternative for in vivo applications .

- Synthetic Applications : The oxazinane core’s versatility enables modular synthesis of diverse analogs, contrasting with the more constrained isoxazolidine derivatives .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 5-methyl-2,6-dioxo-1,3-oxazinane-3-carboxylate, and what key intermediates are involved?

The compound is typically synthesized via multistep reactions involving cyclization and protection/deprotection strategies. A common approach involves:

- Step 1 : Formation of the oxazinane ring via cyclocondensation of a β-keto ester derivative with a methyl-substituted amine or hydroxylamine.

- Step 2 : Introduction of the tert-butyl carbamate (Boc) group using Boc-anhydride under basic conditions (e.g., DMAP, THF) .

- Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization. Key intermediates include β-keto esters and Boc-protected amines, as observed in analogous oxazinane syntheses .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H and C NMR are critical for confirming the oxazinane ring structure, tert-butyl group ( ppm for C(CH)), and carbonyl signals ( ppm for dioxo groups) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight, with ESI+ or EI modes depending on functional groups.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95% typical for research-grade material) .

Q. What safety protocols are essential when handling this compound in the lab?

- Storage : Below -20°C in airtight containers to prevent hydrolysis of the Boc group .

- Handling : Use PPE (gloves, goggles), fume hoods, and avoid inhalation (risk code H320/H335).

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501/P502 guidelines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxazinane ring formation?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may stabilize transition states, while toluene can aid in azeotropic water removal .

- Temperature Control : Reflux conditions (80-100°C) vs. microwave-assisted synthesis (shorter reaction times, higher yields). Contradictions in literature on optimal catalysts (e.g., ZnCl vs. Sc(OTf)) suggest substrate-specific tuning .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

- Data Collection : High-resolution X-ray diffraction (0.8-1.0 Å) is required due to low crystal symmetry.

- Refinement : SHELXL refines anisotropic displacement parameters for the tert-butyl group, which often exhibits rotational disorder .

- Validation : Use PLATON/CHECKCIF to verify geometric restraints and prevent overfitting .

Q. How do discrepancies in NMR data between synthetic batches inform mechanistic hypotheses?

- Observed Anomalies : Variations in H NMR splitting patterns may indicate epimerization at the 5-methyl position or residual solvent effects.

- Methodological Adjustments : Deuterated solvent purity checks, variable-temperature NMR, and NOESY experiments can distinguish dynamic effects from structural isomers .

Q. What role does this compound play in drug discovery, particularly as a precursor for bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.